![molecular formula C17H14F3N3O3 B506347 Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 514799-10-1](/img/structure/B506347.png)

Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

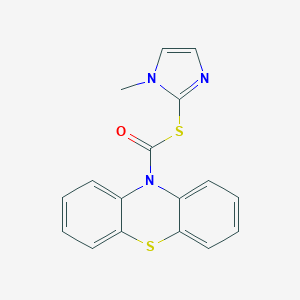

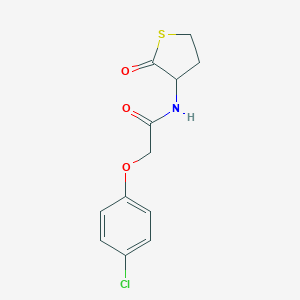

This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

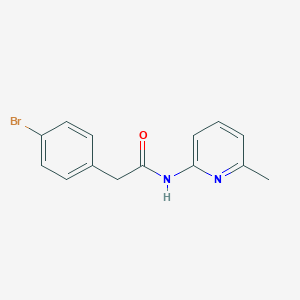

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolopyrimidine core, with a methoxyphenyl group at the 5-position, a trifluoromethyl group at the 7-position, and an ethyl carboxylate group at the 3-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in its structure, such as the methoxyphenyl group, the trifluoromethyl group, and the ethyl carboxylate group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

- The compound has been synthesized through various methods, including condensation reactions and cyclization processes. For instance, a study by Liu et al. (2016) described the synthesis of a closely related compound using dimethylamine and sodium hydroxide, and explored its crystal structure. This process showed effective inhibition on the proliferation of some cancer cell lines (Ju Liu, Duan-Zheng Song, Yanqiu Tian, Xin-wei Zhang, Yuefei Bai, Dan Wang, 2016).

Biological Activities

- The compound and its derivatives have shown promising biological activities. For example, Hassan et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, investigating their cytotoxic activity against various human cancer cell lines (Ashraf S. Hassan, T. Hafez, Souad A. Osman, Mamdouh M. Ali, 2015).

Fluorescent Properties

- Some derivatives have been found to exhibit novel fluorescent properties. Wu et al. (2006) reported the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine as a novel fluorescent molecule, highlighting its potential as an attractive fluorophore (Yan‐Chao Wu, Yong-Jun Chen, Hui-jing Li, Xiao-mao Zou, Fang-zhong Hu, Hua-zheng Yang, 2006).

Potential as Anti-inflammatory and Anti-cancer Agents

- Studies have also investigated the anti-inflammatory and anti-cancer activities of pyrazolo[1,5-a]pyrimidine analogs. Kaping et al. (2016) described a method for synthesizing these derivatives and demonstrated promising results in anti-inflammatory and anti-cancer activities (S. Kaping, U. Kalita, M. Sunn, L. I. Singha, J. N. Vishwakarma, 2016).

Chemical Synthesis and Modeling

- Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have been utilized in chemical synthesis and molecular modeling studies. For instance, Nassar et al. (2015) employed the compound in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluating their potential as anti-tumor agents (I. Nassar, S. R. Atta-Allah, A. S. H. Elgazwy, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3/c1-3-26-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)10-5-4-6-11(7-10)25-2/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTPQFUDMAKKQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-2-[2-(2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B506274.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dimethoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B506277.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-pyridin-2-ylsulfanylethanone](/img/structure/B506279.png)